N,N-diethyl-5-fluoro-2-methylbenzamide

Description

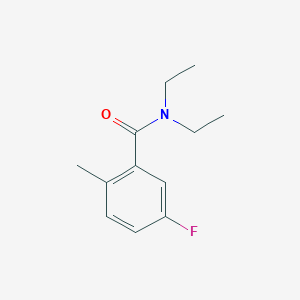

N,N-Diethyl-5-fluoro-2-methylbenzamide is a substituted benzamide derivative characterized by a benzamide core (C₆H₅CONR₂) with three key substituents:

- N,N-Diethyl groups on the amide nitrogen.

- Fluoro (-F) at the 5-position of the benzene ring.

- Methyl (-CH₃) at the 2-position.

The molecular formula is C₁₂H₁₆FNO (molecular weight: 209.26 g/mol). The electron-withdrawing fluoro substituent may influence electronic properties, such as resonance stabilization or hydrogen-bonding interactions, while the methyl group contributes to steric effects.

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N,N-diethyl-5-fluoro-2-methylbenzamide |

InChI |

InChI=1S/C12H16FNO/c1-4-14(5-2)12(15)11-8-10(13)7-6-9(11)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

XZTUVIVZZPZUBI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Physical and Chemical Properties

- Lipophilicity: The diethyl groups confer higher logP (~2.5–3.0 estimated) than analogs like 2-amino-N-(2-fluoro-5-methylphenyl)benzamide (logP ~2.0), enhancing membrane permeability .

- Solubility: Lower aqueous solubility compared to polar derivatives (e.g., ’s thiazolidinone-containing compound) due to reduced hydrogen-bonding capacity .

- Melting Point : Expected to be lower than halogen-rich analogs (e.g., ’s brominated compound, MP >150°C) due to reduced molecular symmetry .

Analytical Characterization

- Spectrofluorometry : Unlike ’s methoxy-substituted benzamide (fluorescence at λₑₓ ~280 nm), the target compound’s fluorescence may be quenched by the electron-withdrawing fluoro group .

- Crystallography : Analogous to , the diethyl and methyl groups could lead to orthorhombic crystal packing (e.g., space group Pbca) with moderate density (~1.2–1.3 g/cm³) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-diethyl-5-fluoro-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 5-fluoro-2-methylbenzoic acid with diethylamine via an acyl chloride intermediate. Optimization includes using catalysts like thionyl chloride for acyl chloride formation and controlling reaction temperature (0–5°C) to minimize side products. Solvent selection (e.g., dichloromethane or DMF) influences yield, with DMF enhancing solubility of intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.1–1.3 ppm (triplet, 6H, CH₂CH₃), δ 3.3–3.5 ppm (quartet, 4H, NCH₂), and aromatic protons (δ 6.8–7.2 ppm) confirm the diethylamide and fluorinated aromatic backbone.

- ¹³C NMR : Signals near δ 170 ppm (amide C=O) and δ 115–165 ppm (aromatic carbons with fluorine coupling).

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch). Reference spectra from PubChem or crystallographic data (e.g., analogous benzamides in ) aid validation .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Bacterial urease inhibition can be assessed using a modified Berthelot assay. Prepare a reaction mixture with urea, bacterial lysate (e.g., Helicobacter pylori), and varying compound concentrations. Monitor ammonia production spectrophotometrically (630 nm) over time. Include controls (e.g., acetohydroxamic acid as a positive inhibitor) and calculate IC₅₀ values using dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict the binding mode of this compound to bacterial urease?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of urease (PDB: 4EP0). Parameterize the compound’s electrostatic potential using DFT (B3LYP/6-31G*). Key interactions include hydrogen bonding between the amide carbonyl and active-site Ni²⁺ ions and hydrophobic contacts with the fluorinated aromatic ring. Validate predictions via molecular dynamics simulations (100 ns) to assess binding stability .

Q. What strategies resolve contradictions in reported inhibitory efficacy across different bacterial strains?

- Methodological Answer : Conduct comparative assays under standardized conditions (pH 7.4, 37°C) using isogenic strains with urease gene knockouts. Analyze structural variations in urease active sites (e.g., Klebsiella vs. H. pylori) via homology modeling. Cross-reference with crystallographic data (e.g., ) to identify residue-specific interactions affecting inhibition .

Q. How does fluorination at the 5-position influence the compound’s electronic properties and bioactivity?

- Methodological Answer : Use Hammett substituent constants (σₚ) to quantify electron-withdrawing effects of the fluorine atom. Compare logP values (HPLC) and pKa (potentiometric titration) of 5-fluoro vs. non-fluorinated analogs. Bioactivity correlation is assessed via SAR studies: fluorine enhances electrophilicity of the amide group, improving binding to urease’s metal center .

Q. What advanced techniques characterize crystallographic or conformational dynamics of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., methodology) resolves bond angles and dihedral rotations. For solution-phase dynamics, use NOESY NMR to study intramolecular interactions (e.g., amide-fluorine proximity). Temperature-dependent ¹H NMR (25–60°C) probes rotational barriers of the diethyl groups .

Methodological Considerations Table

| Technique | Application Example | Key Parameters |

|---|---|---|

| HPLC-PDA | Purity assessment | C18 column, 70:30 acetonitrile/water |

| Isothermal Titration Calorimetry | Binding affinity to urease | ΔH, ΔS, Kd at 25°C |

| QTOF-MS | Metabolite identification in hepatic assays | Collision energy: 20–40 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.